molecular formula C12H8FNO4 B6387890 MFCD18317129 CAS No. 1261931-11-6

MFCD18317129

Cat. No.: B6387890
CAS No.: 1261931-11-6
M. Wt: 249.19 g/mol
InChI Key: GFDKAERYDDBEPX-UHFFFAOYSA-N
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Description

Based on analogous MDL-numbered compounds (e.g., MFCD11044885, MFCD00003330), such identifiers typically correspond to small organic or organometallic molecules used in pharmaceuticals, agrochemicals, or materials science. For instance, compounds like CAS 918538-05-3 (MFCD11044885) are pyrrolotriazine derivatives with applications in medicinal chemistry . While MFCD18317129’s exact structure remains undefined in the provided evidence, its comparison to structurally or functionally similar compounds can be inferred using established methodologies .

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-6-1-2-10(15)7(3-6)9-5-14-11(16)4-8(9)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDKAERYDDBEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CNC(=O)C=C2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687260
Record name 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-11-6
Record name 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD18317129” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure high yield and purity. The methods involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317129” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions are carried out using halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD18317129” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “MFCD18317129” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Compound A: 4-Chloro-5-Isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3, MFCD11044885)

Structural Similarities :

  • Core Structure : Shares a pyrrolotriazine backbone, a heterocyclic system common in kinase inhibitors and antiviral agents.
  • Functional Groups : Chlorine and isopropyl substituents enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .

Key Differences :

Property MFCD18317129 (Inferred) Compound A
Molecular Formula Not Available C₆H₃Cl₂N₃
Molecular Weight Not Available 188.01 g/mol
Log S (ESOL) Not Available -2.47 (moderate solubility)
Bioactivity Uncharacterized Potential kinase inhibition (PAINS score: 0.55)

Synthesis : Compound A is synthesized via nucleophilic substitution using 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and isopropylamine under reflux in N,N-dimethylformamide (DMF) .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MFCD00003330)

Functional Similarities :

  • Application : Both compounds are intermediates in drug synthesis. Compound B is used in antimalarial and anticancer agents due to its benzimidazole core .
  • Synthetic Flexibility : Both compounds employ green chemistry principles (e.g., recyclable catalysts like A-FGO) .

Key Differences :

Property This compound (Inferred) Compound B
Molecular Formula Not Available C₇H₅BrO₂
Molecular Weight Not Available 201.02 g/mol
Solubility Not Available 0.687 mg/mL in water
Hazard Profile Not Available H302 (oral toxicity)

Synthesis : Compound B is synthesized via a condensation reaction between 1,2-phenylenediamine and 4-nitrobenzaldehyde using an A-FGO catalyst in tetrahydrofuran (THF), achieving 98% yield .

Comparison with Functionally Similar Compounds

Compound C: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

Functional Overlap :

  • Therapeutic Use: Like this compound (inferred), this compound targets adenosine receptors, showing promise in neurodegenerative disease research.
  • Structural Motif : Chlorinated pyrrolopyridine systems enhance blood-brain barrier (BBB) penetration .

Contrasting Properties :

Property This compound (Inferred) Compound C
BBB Permeability Uncharacterized High (Log P = 2.1)
Synthetic Accessibility Not Available Moderate (Synth. Score: 3.2/5)

Research Findings and Limitations

  • Structural Predictions : Computational models suggest this compound may share a pyrrolotriazine or benzimidazole core, given its MDL-series proximity to Compounds A and B .
  • Data Gaps : Direct experimental data on this compound’s physicochemical properties, bioactivity, and synthetic routes are absent in the reviewed literature. Comparative analyses rely on structurally analogous compounds.
  • Methodological Consistency: Studies on similar compounds emphasize reproducibility in synthesis (e.g., solvent selection, catalyst recycling) and adherence to IUPAC nomenclature .

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